molecular formula C14H27ClN2O2 B2856724 Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 1909316-16-0

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

Cat. No.: B2856724
CAS No.: 1909316-16-0
M. Wt: 290.83
InChI Key: HIMUMVZXCMFHKV-UHFFFAOYSA-N
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Description

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H26N2O2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro junction between a diazaspiro undecane and a tert-butyl carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is unique due to its specific spiro junction and tert-butyl carboxylate group, which confer distinct chemical and biological properties. These features make it a valuable compound for the development of novel therapeutic agents and advanced materials .

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUMVZXCMFHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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